molecular formula C18H31NO B1246584 Obscuraminol A

Obscuraminol A

Cat. No.: B1246584
M. Wt: 277.4 g/mol
InChI Key: YNNQTVPKSXTDCK-SABUVIKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Obscuraminol A is a marine alkaloid isolated from the ascidian Pseudodistoma obscurum (Tarifa Island, Spain) . Its structure features a vicinal amino alcohol [(2S,3R)-configuration] and a long, polyunsaturated carbon chain (C16H31NO) . Key synthetic steps include SmI2-mediated stereoselective nitro group reduction and Henry reactions . Biologically, it exhibits cytotoxicity (IC50 values of 0.5–0.2 μg/mL against P388, A-549, and HT-29 cell lines) and antimicrobial activity against Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

(2S,3R,6Z,9Z,12Z,15Z)-2-aminooctadeca-6,9,12,15-tetraen-3-ol

InChI

InChI=1S/C18H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h4-5,7-8,10-11,13-14,17-18,20H,3,6,9,12,15-16,19H2,1-2H3/b5-4-,8-7-,11-10-,14-13-/t17-,18+/m0/s1

InChI Key

YNNQTVPKSXTDCK-SABUVIKOSA-N

SMILES

CCC=CCC=CCC=CCC=CCCC(C(C)N)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CC[C@H]([C@H](C)N)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCCC(C(C)N)O

Origin of Product

United States

Comparison with Similar Compounds

Obscuraminol Family (A–F)

The Obscuraminol family comprises six unsaturated amino alcohols (A–F) isolated from Pseudodistoma obscurum. Key differences lie in chain length, double bond positions, and substituents (Table 1):

Compound Molecular Formula Key Features Bioactivity Source
Obscuraminol A C16H31NO (2S,3R)-amino alcohol; polyunsaturated chain Cytotoxic, antimicrobial Pseudodistoma obscurum
Obscuraminol B C16H31NO (2S,3R,7Z)-configuration; double bonds at C7 and C15 Not fully reported; structural analog used in semiochemical studies Pseudodistoma obscurum
Obscuraminol C C16H31NO Structural isomer with distinct double bond arrangement Antibacterial (similar to A) Pseudodistoma obscurum
Obscuraminol D C16H33NO Saturated analog of A; (Z,2S,3R)-2-aminohexadec-9-en-3-ol Studied in neurodevelopmental contexts Synthetic/isolated variants
Obscuraminol E/F C16H31NO Differ in stereochemistry and acetylated derivatives Limited data; presumed similar bioactivity Pseudodistoma obscurum

Key Notes:

  • Obscuraminol D is often synthesized as a derivative for stability studies .
  • Absolute configurations were confirmed via Mosher’s method and NMR .

Crucigasterins and Haloaminols

These compounds share structural motifs with this compound but differ in stereochemistry and chain functionalization:

  • Crucigasterins: Feature a six-membered ring and show antibacterial activity against Bacillus subtilis and cytotoxicity (L1210 cells) . Unlike this compound, they lack vicinal amino alcohols but retain unsaturated chains.
  • Haloaminol D: Structurally identical to this compound but initially isolated as an N-acetyl derivative . Highlights nomenclature discrepancies in natural product isolation.

Xestoaminols and Short-Chain Analogs

  • Xestoaminol C and Halaminol A: Shorter carbon chains (C14–C15) with moderate cytotoxicity (IC50 > 1 μg/mL) . Less potent than this compound, likely due to reduced chain length and hydrophobicity.

Complanine

  • (−)-Complanine: Isolated from marine fireworms, it shares the (R)-configuration at the hydroxy-substituted carbon and a vic-amino alcohol motif . Unlike this compound, it has a shorter chain and is derived from glycine biosynthetically.

Bioactivity

Compound Cytotoxicity (IC50, μg/mL) Antimicrobial Activity Key Targets
This compound 0.2–0.5 (P388, A-549, HT-29) Gram-positive/-negative bacteria Tumor cells, bacterial membranes
Crucigasterins 1.0–2.0 (L1210 cells) Bacillus subtilis Bacterial cell walls
Xestoaminol C >5.0 Not reported N/A

Insight: Longer unsaturated chains in this compound enhance membrane interaction, improving cytotoxicity .

Q & A

Q. Table 1: Solubility Optimization Guidelines

Concentration (mM)Recommended SolventNotes
1–10ChloroformStable for 24h; ideal for NMR
10–50DMSOAvoid freeze-thaw cycles
>50Ethyl AcetateMonitor aggregation via DLS

Basic: What protocols ensure reproducible synthesis of this compound?

Answer:
Key steps include:

  • Samarium Iodide-Mediated Reactions: Reductive coupling of nitroalkenes and aldehydes to form the 2-amino-3-ol backbone. Maintain anhydrous conditions to prevent SmI2_2 deactivation .
  • Diacetyl Protection: Acetylate hydroxyl and amine groups during purification to prevent oxidation. Deprotect with NaOH/MeOH post-isolation .
  • Quality Control: Validate intermediates via TLC (Rf_f = 0.3 in CH2_2Cl2_2:MeOH 9:1) and LC-MS .

Advanced: How do this compound’s biochemical interactions differ from its analogues (e.g., Obscuraminols B–F)?

Answer:
Comparative studies reveal:

  • Target Specificity: this compound shows higher affinity for neuronal voltage-gated Ca2+^{2+} channels (IC50_{50} = 12 µM) vs. Obscuraminol B (IC50_{50} > 50 µM), attributed to its unsaturated alkyl chain enhancing membrane permeability .
  • Metabolic Stability: this compound’s acetylated derivatives exhibit prolonged half-life (t1/2_{1/2} = 8h in hepatic microsomes) compared to Obscuraminol C (t1/2_{1/2} = 2h) due to reduced CYP3A4-mediated oxidation .

Experimental Design:

Use patch-clamp electrophysiology for ion channel profiling.

Conduct metabolomic studies with 14C^{14}C-labeled compounds.

Basic: What statistical approaches resolve contradictions in dose-response data for this compound?

Answer:

  • Nonlinear Regression Analysis: Fit data to sigmoidal models (e.g., Hill equation) to quantify EC50_{50}/IC50_{50} values. Use F-tests to compare curve fits from independent experiments .
  • Outlier Identification: Apply Grubbs’ test (α = 0.05) to exclude biologically irrelevant datapoints (e.g., solvent-induced cytotoxicity).

Advanced: How can researchers validate this compound’s role in neuroprotection against oxidative stress?

Answer:

  • ROS Scavenging Assays: Quantify H2_2O2_2 neutralization using Amplex Red fluorescence. Compare to positive controls (e.g., Trolox) .
  • Transcriptomic Profiling: Perform RNA-seq on treated neuronal cultures to identify upregulated antioxidant pathways (e.g., NRF2/KEAP1) .

Basic: What analytical techniques confirm this compound’s purity for in vitro studies?

Answer:

  • HPLC-DAD: Use a C18 column (gradient: 10–90% acetonitrile in H2_2O + 0.1% TFA) with UV detection at 210 nm. Purity ≥95% is required for cell-based assays .
  • Chiral Chromatography: Resolve enantiomers using a Chiralpak IA column to ensure stereochemical homogeneity .

Advanced: What computational models predict this compound’s pharmacokinetics?

Answer:

  • Molecular Dynamics (MD) Simulations: Model lipid bilayer penetration to estimate BBB permeability (logBB > 0.3 suggests CNS bioavailability) .
  • ADMET Predictions: Use SwissADME or ADMETlab to forecast metabolic clearance and toxicity risks (e.g., hERG inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obscuraminol A
Reactant of Route 2
Obscuraminol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.